Chiral Center Enables Enantiomeric Resolution: A Key Differentiator from Achiral Diphenylacetic Acid
Unlike achiral diphenylacetic acid (CAS 117-34-0), 2-phenoxy-2-phenylacetic acid possesses a chiral center at the α-carbon [1]. This inherent chirality is not merely a structural feature but a functional necessity for applications requiring enantiomerically pure compounds. Patents demonstrate the successful resolution of its derivatives into single enantiomers using chiral amines, with crystallization methods yielding high enantiomeric excess (ee) [2]. For example, the resolution of halofenate, a derivative, achieved an ee >98% [2]. This contrasts with diphenylacetic acid, which cannot be resolved and thus lacks the capacity to generate enantiopure building blocks or investigate stereospecific biological activities.
| Evidence Dimension | Chirality and Capacity for Enantiomeric Resolution |
|---|---|
| Target Compound Data | Possesses a chiral center; derivatives can be resolved into single enantiomers with >98% ee [2] |
| Comparator Or Baseline | Diphenylacetic acid (CAS 117-34-0) is achiral; no enantiomers exist |
| Quantified Difference | Qualitative difference: Chiral vs. achiral. Resolvable vs. non-resolvable. Enantiomeric purity up to >98% for derivatives of the target compound. |
| Conditions | Derivative synthesis and resolution using chiral amines (e.g., (R)-(+)-α-methylbenzylamine) via diastereomeric salt formation [2] |
Why This Matters
Procurement of the chiral 2-phenoxy-2-phenylacetic acid is mandatory for any research program investigating stereospecific interactions, developing enantiopure pharmaceuticals, or creating chiral ligands, whereas achiral diphenylacetic acid is functionally useless for these applications.
- [1] Bagley, S. W., et al. (2003). U.S. Patent Application No. US20050033084A1. Resolution of alpha-(phenoxy)phenylacetic acid derivatives. View Source
- [2] Bagley, S. W., et al. (2005). U.S. Patent No. 7,199,259 B2. Resolution of α-(phenoxy)phenylacetic acid derivatives. Example: Resolution of halofenate with >98% ee. View Source
